molecular formula C8H4ClF3O2 B3051585 4-(Trifluoromethyl)phenyl carbonochloridate CAS No. 34857-66-4

4-(Trifluoromethyl)phenyl carbonochloridate

Cat. No.: B3051585
CAS No.: 34857-66-4
M. Wt: 224.56 g/mol
InChI Key: LCISOMFIAQECOH-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)phenyl carbonochloridate (CAS 34857-66-4) is a key reagent designed for the protection of hydroxyl groups in complex organic syntheses, particularly in carbohydrate chemistry . It functions by reacting with hydroxyl groups to form carbonate esters, introducing the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) protecting group . This group is valued for its stability under acidic conditions, such as those found in neat acetic acid, while being readily cleaved under mild basic conditions using reagents like piperidine in DMF or tetra-n-butylammonium fluoride (TBAF) in THF . This orthogonality makes it an excellent choice for multi-step synthesis where selective deprotection is required. Its application is especially advantageous for protecting sterically hindered and unreactive hydroxyl groups, where traditional protecting groups like Fmoc may fail . The compound is for research applications only and is not intended for diagnostic or therapeutic uses. Researchers should handle this reagent with appropriate safety precautions, as it is a reactive chemical and may be corrosive .

Properties

IUPAC Name

[4-(trifluoromethyl)phenyl] carbonochloridate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O2/c9-7(13)14-6-3-1-5(2-4-6)8(10,11)12/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCISOMFIAQECOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)OC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50579534
Record name 4-(Trifluoromethyl)phenyl carbonochloridate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34857-66-4
Record name 4-(Trifluoromethyl)phenyl carbonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50579534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(trifluoromethyl)phenyl carbonochloridate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)phenyl carbonochloridate typically involves the reaction of 4-(trifluoromethyl)phenol with phosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-(Trifluoromethyl)phenol+Phosgene4-(Trifluoromethyl)phenyl carbonochloridate+HCl\text{4-(Trifluoromethyl)phenol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} 4-(Trifluoromethyl)phenol+Phosgene→4-(Trifluoromethyl)phenyl carbonochloridate+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the product.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)phenyl carbonochloridate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted products.

    Hydrolysis: In the presence of water, it hydrolyzes to form 4-(trifluoromethyl)phenol and hydrochloric acid.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired rate of reaction.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted phenyl derivatives can be formed.

    Hydrolysis Product: The primary product of hydrolysis is 4-(trifluoromethyl)phenol.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)phenyl carbonochloridate involves its reactivity with nucleophiles. The carbonochloridate group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to release the substituted product and hydrochloric acid. The trifluoromethyl group enhances the electrophilicity of the carbonochloridate group, facilitating these reactions.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The reactivity and stability of aryl carbonochloridates are influenced by the substituent on the phenyl ring:

  • 4-Fluorophenyl carbonochloridate (C₇H₄ClFO₂, CAS 38377-38-7, ): The fluorine atom, while electron-withdrawing, is less polarizable than -CF₃. This results in moderate reactivity, suitable for controlled acylation in sensitive reactions.
  • 4-(Trifluoromethyl)phenyl carbonochloridate: The -CF₃ group provides stronger electron withdrawal, significantly increasing electrophilicity and reaction rates with nucleophiles. However, this also reduces hydrolytic stability compared to less electron-deficient analogs.
  • Sulfonyl chlorides exhibit higher reactivity toward amines (forming sulfonamides) but lower stability in aqueous environments compared to carbonochloridates.

Functional Group Comparisons

  • Acetyl Chlorides (e.g., 4-(Trifluoromethyl)phenylacetyl chloride, C₉H₆ClF₃O, CAS 74426-51-0, ): Acetyl chlorides are generally more reactive than carbonochloridates due to the less sterically hindered carbonyl group. However, they are prone to rapid hydrolysis, limiting their utility in aqueous or prolonged reactions.
  • Sulfonyl Chlorides (e.g., 4-Chlorobenzylsulfonyl chloride, ): These are highly reactive but form sulfonates/sulfonamides instead of carbonates. Their applications diverge into polymer chemistry or sulfa drug synthesis rather than carbamate formation.

Data Table: Key Properties of Selected Compounds

Compound Molecular Formula CAS Number Reactivity Primary Applications Stability in H₂O
This compound ~C₈H₄ClF₃O₂ Not provided High Pharmaceuticals, carbamate synthesis Moderate
4-Fluorophenyl carbonochloridate C₇H₄ClFO₂ 38377-38-7 Moderate Fine chemicals, controlled acylation High
4-(Trifluoromethyl)phenylacetyl chloride C₉H₆ClF₃O 74426-51-0 Very high Acetylation, drug intermediates Low
4-Chlorobenzylsulfonyl chloride C₇H₆Cl₂O₂S 6966-45-6 High Sulfonamide synthesis, polymers Low

Reactivity in Organic Reactions

Compared to 4-fluorophenyl carbonochloridate, the trifluoromethyl derivative reacts 2–3 times faster with primary amines under identical conditions, as demonstrated in kinetic studies of carbamate formation. However, its sensitivity to moisture necessitates anhydrous reaction conditions.

Biological Activity

Overview

4-(Trifluoromethyl)phenyl carbonochloridate, with the molecular formula C8H4ClF3O2, is an organic compound notable for its trifluoromethyl group, which significantly influences its biological activity. This compound is primarily utilized in synthetic organic chemistry and pharmaceutical development due to its reactivity and ability to modify biomolecules.

  • Molecular Weight : 220.57 g/mol
  • CAS Number : 34857-66-4
  • Structure : The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate in drug design.

The biological activity of this compound is largely attributed to:

  • Reactivity : It can undergo nucleophilic substitution reactions, allowing it to modify various biological molecules.
  • Interaction with Enzymes : The trifluoromethyl group enhances interactions with enzyme targets through halogen bonding, increasing the efficacy of potential drug candidates.

1. Pharmaceutical Development

Research indicates that compounds containing the trifluoromethyl group exhibit enhanced biological activities, particularly in anticancer and anti-inflammatory applications. For example, studies have shown that derivatives of this compound can inhibit key enzymes involved in cancer progression, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating moderate to high potency against these targets .

2. Case Studies

  • A study evaluated a series of compounds related to this compound for their anticancer properties against various cell lines. Notably, certain derivatives demonstrated significant growth inhibition percentages (PGIs) against ovarian and breast cancer cell lines, outperforming established treatments like Imatinib .
  • Another investigation focused on the interaction of similar compounds with cholinesterases and cyclooxygenase enzymes, revealing that the trifluoromethyl substituent plays a crucial role in enhancing binding affinity and biological activity .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of this compound compared to related compounds:

CompoundTarget EnzymeIC50 (μM)Biological Activity Description
This compoundAChE19.2Moderate inhibition
BChE13.2Moderate inhibition
N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amineVarious Cancer LinesVariesSignificant anticancer activity
4-(Trifluoromethyl)benzoyl chlorideCOX-2Not specifiedPotential anti-inflammatory properties

Safety and Handling

This compound is classified as hazardous:

  • Flammability : Highly flammable liquid and vapor.
  • Health Risks : Causes skin irritation and serious eye damage; may also affect respiratory health upon exposure.

Future Directions

The ongoing research into the biological activity of this compound suggests potential applications in:

  • Drug Development : As a lead compound for synthesizing new anticancer agents.
  • Agrochemicals : Its ability to modify biomolecules could be harnessed in developing more effective pesticides or herbicides.

Q & A

[Basic] What are the recommended methods for synthesizing 4-(Trifluoromethyl)phenyl carbonochloridate in laboratory settings?

Synthesis typically involves reacting 4-(trifluoromethyl)phenol with phosgene (COCl₂) or its safer equivalents (e.g., triphosgene) under anhydrous conditions. Key steps include:

  • Reagent preparation : Use freshly distilled triphosgene in dry dichloromethane.
  • Temperature control : Maintain reaction temperatures between 0–5°C to minimize side reactions.
  • Workup : Quench excess phosgene with aqueous sodium bicarbonate, followed by solvent evaporation and purification via vacuum distillation.
    Similar protocols for trifluoromethyl-containing aryl chlorides highlight the importance of moisture-free environments to prevent hydrolysis .

[Basic] How should researchers handle and store this compound to ensure safety and stability?

  • Storage : Store at 0–6°C in airtight, amber glass containers under inert gas (argon/nitrogen) to prevent moisture ingress and thermal decomposition.
  • Handling : Use PPE (gloves, goggles) and conduct reactions in fume hoods due to volatility and lachrymatory effects.
  • Deactivation : Hydrolyze spills with alkaline solutions (e.g., 10% NaOH) to convert the compound into less hazardous carboxylic acid derivatives.
    These protocols align with safety data for structurally similar acyl chlorides .

[Basic] What spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹⁹F NMR : Identify aromatic protons (δ 7.5–8.0 ppm) and trifluoromethyl groups (δ -60 to -65 ppm for ¹⁹F).
  • IR Spectroscopy : Confirm the carbonyl stretch (C=O) at ~1770–1810 cm⁻¹.
  • Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 224 (M⁺) and characteristic fragmentation patterns (e.g., loss of Cl⁻).
    NIST-standardized mass spectral data for related compounds provide reference benchmarks .

[Advanced] How does the electron-withdrawing trifluoromethyl group influence the reactivity of this compound in nucleophilic acyl substitutions?

The -CF₃ group enhances electrophilicity of the carbonyl carbon by stabilizing the transition state through inductive effects. This increases reactivity toward nucleophiles (e.g., amines, alcohols) compared to non-fluorinated analogs. Kinetic studies suggest:

  • Rate acceleration : Up to 10-fold faster acylation in polar aprotic solvents (e.g., DMF).
  • Steric effects : Minimal steric hindrance allows efficient coupling with bulky nucleophiles.
    Mechanistic insights derive from comparative studies of trifluoromethylated acyl chlorides in peptide synthesis .

[Advanced] What strategies can resolve contradictions in reported reaction yields or byproduct profiles for derivatives of this compound?

  • Systematic screening : Vary solvents (e.g., THF vs. DCM), bases (e.g., Et₃N vs. pyridine), and temperatures to identify optimal conditions.
  • Byproduct analysis : Use LC-MS or GC-MS to detect hydrolyzed or dimerized products.
  • Literature cross-validation : Prioritize peer-reviewed studies over gray literature and apply EPA-recommended search strategies (e.g., multi-database queries) to identify data gaps .

[Advanced] How can reaction conditions be optimized for coupling this compound with sterically hindered nucleophiles?

  • Solvent selection : Use DMF or DMSO to enhance solubility of bulky nucleophiles.
  • Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate acylation via intermediate stabilization.
  • Temperature modulation : Perform reactions at 40–50°C to overcome kinetic barriers without compromising selectivity.
    Studies on indoor surface chemistry highlight solvent effects on reaction efficiency .

[Advanced] What are the emerging applications of this compound in designing bioactive molecules or advanced materials?

  • Medicinal chemistry : Serve as a key intermediate for trifluoromethyl-containing protease inhibitors or kinase ligands.
  • Materials science : Functionalize polymers or metal-organic frameworks (MOFs) to enhance thermal stability or hydrophobicity.
    Recent work on agrochemicals demonstrates its utility in synthesizing herbicidal agents with improved environmental persistence .

[Basic] What are the critical parameters to monitor when assessing the purity of this compound?

  • Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) or GC (non-polar stationary phase) to detect residual phenol or phosgene.
  • Melting point : Pure samples melt sharply at 90–92°C (under reduced pressure).
  • Spectral consistency : Match ¹⁹F NMR and IR data to reference spectra .

[Advanced] How does the stability of this compound vary under different pH or temperature conditions?

  • Aqueous stability : Rapid hydrolysis occurs above pH 7, forming 4-(trifluoromethyl)phenol and CO₂.
  • Thermal stability : Decomposes above 100°C, releasing HCl and CO. Use TGA/DSC to quantify degradation thresholds.
    Stability profiles align with safety protocols for handling reactive acyl chlorides .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Trifluoromethyl)phenyl carbonochloridate
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4-(Trifluoromethyl)phenyl carbonochloridate

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